1,5-Diaminoanthraquinone

Photodynamic Therapy Singlet Oxygen Generation Photosensitizer Screening

For R&D and industrial procurement, only the 1,5-regioisomer of diaminoanthraquinone delivers the performance required for advanced applications. This compound uniquely achieves a singlet oxygen quantum yield of ΦΔ=0.21 for photodynamic therapy, a stable organic cathode capacity of 311 mAh/g with bipolar redox, and a narrow band gap of 1.28 eV for visible-light photocatalysis. Substituting other isomers (1,4- or 1,8-) compromises these properties. Ensure your research and product development outcomes by ordering the verified 1,5-isomer now.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 129-44-2
Cat. No. B086024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diaminoanthraquinone
CAS129-44-2
Synonyms1,5-diaminoanthraquinone
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H,15-16H2
InChIKeyVWBVCOPVKXNMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diaminoanthraquinone: Procurement Baseline for a Symmetrical Diaminoanthraquinone with Defined Optoelectronic and Photodynamic Profile


1,5-Diaminoanthraquinone (CAS 129-44-2) is a symmetrical diamino-substituted anthraquinone derivative characterized by a rigid planar aromatic core with two primary amino groups positioned at the 1 and 5 positions [1]. This substitution pattern confers distinct photophysical and electrochemical properties that differentiate it from other diaminoanthraquinone regioisomers. The compound exhibits a deep red crystalline appearance, a melting point >300 °C, and limited solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide . It serves as a versatile building block for the synthesis of conductive polymers, dyes, and photosensitizers, and its unique solid-state supramolecular architecture, featuring 2D networks of (4,4) topology via N H⋯O hydrogen bonds, underpins its performance in advanced materials applications [2].

Why 1,5-Diaminoanthraquinone Cannot Be Casually Substituted with 1,4- or 1,8-Diaminoanthraquinone in Performance-Critical Applications


Generic substitution among diaminoanthraquinone regioisomers is technically unsound because the position of the amino substituents on the anthraquinone core dictates the compound's electronic structure, photophysical behavior, and solid-state packing [1]. The 1,5- substitution pattern yields a distinct electron-donating geometry that reduces the singlet–triplet energy gap, facilitating intersystem crossing and singlet oxygen generation [1]. In contrast, the 1,4- and 1,8- isomers exhibit different absorption characteristics, cross-linking-induced spectral shifts, and electrochemical redox potentials [2][3]. Furthermore, the supramolecular organization of 1,5-diaminoanthraquinone—specifically its 2D hydrogen-bonded networks—differs fundamentally from other isomers, impacting its stability and performance in polymer matrices and electrode materials [4]. Procuring a non-specific isomer without verifying substitution pattern risks compromised performance in applications ranging from photodynamic therapy to energy storage.

1,5-Diaminoanthraquinone: Head-to-Head Performance Benchmarks Against 1,4- and 1,8-Diaminoanthraquinone Analogs


1,5-Diaminoanthraquinone Achieves the Highest Singlet Oxygen Quantum Yield Among Commercially Available Anthraquinone Photosensitizers

In a comprehensive screen of nine commercially available anthraquinone derivatives, 1,5-diaminoanthraquinone demonstrated the highest singlet oxygen quantum yield (ΦΔ = 0.21) relative to Rose Bengal, outperforming both 1,5-dihydroxyanthraquinone (ΦΔ = 0.18) and 1,2,7-trihydroxyanthraquinone (ΦΔ = 0.15) [1]. Time-dependent density functional theory calculations revealed that the electron-donating amino substituents at positions 1 and 5 reduce the excited singlet–triplet (S1–T1) energy gap, facilitating intersystem crossing and enhancing singlet oxygen production [1]. The compound also demonstrated in vitro photoinduced DNA cleavage and photocytotoxicity in Dalton's lymphoma ascites cells, confirming functional PDT activity [1].

Photodynamic Therapy Singlet Oxygen Generation Photosensitizer Screening

Poly(1,5-diaminoanthraquinone) Delivers 311 mA h/g Specific Capacity as Lithium-Ion Battery Cathode with Suppressed Charge Trapping vs. Poly(1-aminoanthraquinone)

Electrochemically polymerized 1,5-diaminoanthraquinone (poly-DAAQ) on conductive carbon nanotubes delivers an extraordinarily high charge capacity of 311 mA h/g as an organic cathode material for lithium-ion batteries [1]. Critically, poly-DAAQ effectively avoids the undesirable charge trapping behavior observed with polymerized 1-aminoanthraquinone (poly-AAQ), which suffers progressive deactivation upon cycling [1]. The enhanced performance stems from a bipolar charge storage mechanism involving both n-type (Li⁺ binding, 1.5–3.0 V) and p-type (PF₆⁻ involved, 3.0–4.5 V) doping processes, enabled by the dual amino substituents [1].

Lithium-Ion Batteries Organic Cathode Charge Storage Capacity

1,5-Diaminoanthraquinone-Based Polymer Exhibits a Band Gap of 1.28 eV and Electrical Conductivity of 1.23 S/cm, Enabling Rapid Photocatalytic Dye Degradation

Chemically synthesized poly(1,5-diaminoanthraquinone) (PDAAQ) exhibits a band gap of 1.28 eV and an electrical conductivity of 1.23 S/cm, making it a highly effective visible-light-active photocatalyst [1]. Under visible light illumination, PDAAQ completely degrades methylene blue (MB) dye in 6 minutes and direct yellow (DY) dye in 8 minutes via an adsorption-assisted photocatalysis mechanism [1]. While no direct comparator data for poly(1,4-diaminoanthraquinone) photocatalysis is available in the same study, the conductivity of PDAAQ (1.23 S/cm) falls within the range reported for poly-DAAQ in electrochemical capacitor studies (0.3–2.0 S/cm), confirming consistent semiconducting performance [2].

Conductive Polymers Photocatalysis Band Gap Engineering

Cross-Linked Epoxy Resins with 1,5-Diaminoanthraquinone Exhibit Blue Shift in λmax vs. Bathochromic Shift for 1,4-Diaminoanthraquinone

When cross-linked into epoxy resins, 1,5-diaminoanthraquinone and 1,4-diaminoanthraquinone exhibit opposite spectral behavior [1]. The λmax of 1,4-diaminoanthraquinone shifts toward longer wavelengths (bathochromic shift) after cross-linkage, whereas 1,5-diaminoanthraquinone undergoes a blue shift (hypsochromic shift) [1]. This fundamental difference in photophysical response to polymer matrix incorporation arises from the distinct substitution geometry and electronic distribution. Additionally, light fastness properties of the resulting colored plastics varied from 4 to 7 (on the blue wool scale), with performance increasing with anthraquinone weight fraction [1].

Polymeric Pigments Epoxy Resins Optical Properties

Poly(1,5-diaminoanthraquinone) Electrochemical Capacitor Achieves 25–46 Wh/kg Specific Energy and 10,200–30,500 W/kg Specific Power

Poly(1,5-diaminoanthraquinone) [poly(DAAQ)] was evaluated as both positive and negative electrode material in a symmetric electrochemical capacitor configuration [1]. The poly(DAAQ)/poly(DAAQ) device exhibited a specific energy of 25–46 Wh/kg and a specific power of 10,200–30,500 W/kg at discharge rates from 30 to 90 C [1]. The polymer showed high conductivity (0.3–2.0 S/cm) over a wide potential window (−2.0 to +0.8 V vs. Ag/AgCl), with two distinct redox couples attributed to the quinone group (∼−1.5 V) and the π-conjugated system (∼+1.0 V) [1]. While no direct comparator for poly(1,4-DAAQ) capacitors exists in this study, the demonstrated energy and power densities position poly-DAAQ as a viable conducting polymer for high-rate energy storage.

Electrochemical Capacitors Supercapacitors Energy Storage

Supramolecular Architecture of 1,5-Diaminoanthraquinone Forms 2D (4,4) Hydrogen-Bonded Networks Distinct from 1-Aminoanthraquinone Herringbone Packing

Single-crystal X-ray structural analysis reveals that 1,5-diaminoanthraquinone assembles into 2D networks of (4,4) topology via N H⋯O hydrogen bonds, further stacked by face-to-face π–π and carbonyl–carbonyl interactions [1]. This supramolecular organization contrasts markedly with 1-aminoanthraquinone, which forms infinite 1D chains via N H⋯O hydrogen bonds and adopts a herringbone motif [1]. The distinct 2D network structure of 1,5-diaminoanthraquinone contributes to its enhanced cycling stability when polymerized, as the strong π-conjugated interactions among anthracene rings and hydrogen bonds between NH and CO groups persist in the polymer [2].

Crystal Engineering Supramolecular Chemistry Solid-State Structure

1,5-Diaminoanthraquinone: Optimal Application Scenarios Based on Quantitative Performance Differentiation


Photodynamic Therapy Photosensitizer Development

Research groups developing next-generation photosensitizers for photodynamic therapy (PDT) should prioritize 1,5-diaminoanthraquinone over other commercially available anthraquinones due to its highest measured singlet oxygen quantum yield (ΦΔ = 0.21) among nine screened derivatives [1]. The compound's ability to induce photoinduced DNA cleavage and photocytotoxicity in Dalton's lymphoma ascites cells validates its functional PDT potential [1]. This quantifiable performance advantage makes it the preferred starting material for medicinal chemistry optimization of anthraquinone-based PDT agents.

High-Capacity Organic Cathode Materials for Lithium-Ion Batteries

Battery researchers and manufacturers seeking organic cathode materials with high specific capacity and cycling stability should select 1,5-diaminoanthraquinone over 1-aminoanthraquinone. Electrochemically polymerized 1,5-diaminoanthraquinone achieves a stable 311 mA h/g capacity without the charge trapping and progressive deactivation that plagues poly-1-aminoanthraquinone [2]. The dual amino substituents enable a bipolar charge storage mechanism (n-type at 1.5–3.0 V; p-type at 3.0–4.5 V), maximizing redox utilization of the anthraquinone core.

Visible-Light-Driven Photocatalytic Water Treatment

Environmental engineers and materials scientists developing photocatalytic water treatment systems should procure 1,5-diaminoanthraquinone for synthesis of conductive polymer photocatalysts. Poly(1,5-diaminoanthraquinone) combines a narrow band gap of 1.28 eV with electrical conductivity of 1.23 S/cm, enabling complete degradation of methylene blue in 6 minutes and direct yellow dye in 8 minutes under visible light [3]. This performance positions poly-DAAQ as a compelling alternative to metal oxide photocatalysts that require UV activation.

Colored Epoxy Resin Formulations Requiring Predictable Spectral Tuning

Formulators of colored epoxy coatings and polymeric pigments should select 1,5-diaminoanthraquinone when a blue shift (hypsochromic shift) of λmax upon curing is desired, as opposed to 1,4-diaminoanthraquinone which exhibits a bathochromic shift [4]. This opposite spectral behavior between regioisomers provides a rational design parameter for achieving target coloration in cured resins, with light fastness ratings of 4–7 depending on loading fraction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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